2-(N-BOC-Amino)thioanisole

Description

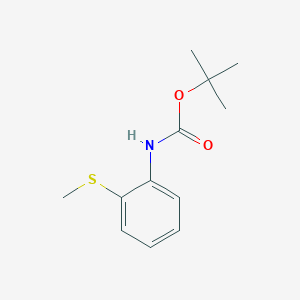

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-methylsulfanylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10(9)16-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKWUUUUGKOREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437561 | |

| Record name | 2-(N-BOC-Amino)thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144303-96-8 | |

| Record name | 2-(N-BOC-Amino)thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(N-BOC-Amino)thioanisole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(N-BOC-Amino)thioanisole, a key intermediate in the development of advanced pharmaceutical compounds and fine chemicals. The document delineates the prevalent synthetic strategy, focusing on the N-protection of 2-aminothioanisole using di-tert-butyl dicarbonate (Boc₂O). It offers a detailed, step-by-step protocol grounded in established chemical principles, explains the causality behind experimental choices, and presents quantitative data and process workflows for enhanced clarity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for the preparation of this important building block.

Introduction and Strategic Importance

This compound, with CAS Number 144303-96-8, is a bifunctional organic molecule that incorporates a protected amine and a methylthio ether on an aromatic scaffold.[1] The tert-butyloxycarbonyl (BOC) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of nucleophilic and basic conditions and its facile removal under mild acidic conditions.[2][3][4] The thioanisole moiety offers a versatile handle for further synthetic transformations, including oxidation to sulfoxides and sulfones or metal-catalyzed cross-coupling reactions.

The strategic importance of this molecule lies in its utility as a building block in multi-step syntheses, particularly in medicinal chemistry, where precise control over reactive functional groups is paramount. This guide provides an authoritative, field-proven approach to its synthesis, ensuring high yield and purity.

Core Synthetic Strategy: N-BOC Protection

The most direct and efficient route to this compound is the protection of the primary amino group of 2-(methylthio)aniline (also known as 2-aminothioanisole)[5][6]. This transformation is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-(methylthio)aniline attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of tert-butoxide and carbon dioxide (which form tert-butanol and CO₂) and a proton, yielding the stable N-BOC protected carbamate. The presence of a base facilitates the reaction by deprotonating the amine or the intermediate, increasing nucleophilicity and neutralizing the acidic byproduct.

Sources

- 1. This compound | 144303-96-8 [sigmaaldrich.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Methylthio)aniline 97 2987-53-3 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 2-(N-BOC-Amino)thioanisole

Introduction to 2-(N-BOC-Amino)thioanisole

This compound is a protected amine derivative of 2-aminothioanisole. The tert-butoxycarbonyl (BOC) protecting group is frequently employed in organic synthesis to temporarily mask the reactivity of an amino group, allowing for selective transformations at other sites of the molecule. The presence of the methylthio group ortho to the protected amine introduces interesting electronic and steric properties, making it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutically active molecules.

Compound Profile:

| Property | Value |

| IUPAC Name | tert-butyl (2-(methylthio)phenyl)carbamate |

| Synonyms | This compound |

| CAS Number | 144303-96-8[1] |

| Molecular Formula | C₁₂H₁₇NO₂S |

| Molecular Weight | 239.34 g/mol [1] |

| Structure | |

|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of structurally similar compounds such as N-BOC-aniline and 2-(methylthio)aniline[2][3].

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.20 - 7.50 | Multiplet | 4H |

| NH | 6.50 - 7.00 | Broad Singlet | 1H |

| S-CH₃ | 2.40 - 2.50 | Singlet | 3H |

| C(CH₃)₃ | 1.50 - 1.60 | Singlet | 9H |

Interpretation:

-

Aromatic Protons (7.20 - 7.50 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in this region due to their distinct chemical environments and spin-spin coupling.

-

NH Proton (6.50 - 7.00 ppm): The carbamate proton will likely appear as a broad singlet, a characteristic feature of N-H protons. Its chemical shift can be influenced by solvent and concentration.

-

S-CH₃ Protons (2.40 - 2.50 ppm): The three protons of the methylthio group are chemically equivalent and will present as a sharp singlet.

-

BOC Protons (1.50 - 1.60 ppm): The nine equivalent protons of the tert-butyl group will give a strong singlet, a signature of the BOC protecting group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbamate) | 152.0 - 154.0 |

| Aromatic C-N | 138.0 - 140.0 |

| Aromatic C-S | 130.0 - 132.0 |

| Aromatic C-H | 120.0 - 128.0 |

| C(CH₃)₃ | 80.0 - 82.0 |

| C(CH₃)₃ | 28.0 - 29.0 |

| S-CH₃ | 15.0 - 17.0 |

Interpretation:

-

Carbonyl Carbon (152.0 - 154.0 ppm): The carbamate carbonyl carbon is expected to resonate in this downfield region.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the nitrogen and sulfur atoms will be the most downfield among the aromatic signals.

-

BOC Carbons: The quaternary carbon of the tert-butyl group will appear around 80-82 ppm, while the three equivalent methyl carbons will be observed around 28-29 ppm.

-

S-CH₃ Carbon (15.0 - 17.0 ppm): The carbon of the methylthio group will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized procedure for obtaining high-quality NMR spectra.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-N bonds of the carbamate group, as well as vibrations from the aromatic ring and the methyl groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carbamate) | 1700 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| N-H Bend | 1500 - 1550 | Medium |

| C-N Stretch | 1220 - 1280 | Medium |

Interpretation:

-

The presence of a medium intensity band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretch of the carbamate.

-

A strong absorption band between 1700-1730 cm⁻¹ is a key diagnostic for the carbonyl group of the BOC protecting group.

-

The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.

-

The aliphatic C-H stretching of the methyl and tert-butyl groups will be observed just below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat Solid (if applicable): If the sample is a solid, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or KBr pellet).

-

Place the sample in the spectrometer and record the spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment |

| 239 | [M]⁺ (Molecular Ion) |

| 183 | [M - C₄H₈]⁺ |

| 139 | [M - C₅H₈O₂]⁺ |

| 124 | [M - C₅H₉O₂N]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation:

-

Molecular Ion ([M]⁺, m/z 239): The peak corresponding to the molecular weight of the compound should be observed.

-

Loss of isobutylene ([M - C₄H₈]⁺, m/z 183): A characteristic fragmentation of the BOC group is the loss of isobutylene (56 Da).

-

Loss of the BOC group ([M - C₅H₈O₂]⁺, m/z 139): This fragment corresponds to the 2-(methylthio)aniline radical cation.

-

Further Fragmentation: Other significant peaks may arise from the cleavage of the C-S bond and fragmentation of the aromatic ring. The peak at m/z 57 is characteristic of the tert-butyl cation.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 300).

Workflow and Data Integration

The comprehensive characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral characteristics and following the outlined experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The integration of these spectroscopic techniques is crucial for ensuring the purity and structural integrity of the compound, which is paramount for its successful application in further research and development.

References

-

PubChem. (n.d.). 2-(Methylthio)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Procedures. Retrieved from [Link] (This provides general laboratory techniques relevant to the field).

Sources

An In-depth Technical Guide to tert-Butyl (2-(methylthio)phenyl)carbamate (CAS Number: 144303-96-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-(methylthio)phenyl)carbamate, a versatile bifunctional building block of significant interest in organic synthesis and medicinal chemistry. The guide covers its chemical and physical properties, detailed synthesis protocols, spectroscopic data, reactivity, and key applications, with a focus on its role in the construction of complex molecular architectures and in drug discovery. Safety considerations and a list of commercial suppliers are also included to provide a complete resource for researchers.

Introduction: A Bifunctional Building Block for Advanced Synthesis

tert-Butyl (2-(methylthio)phenyl)carbamate, registered under CAS number 144303-96-8, is a valuable synthetic intermediate characterized by the presence of two key functional groups: a Boc-protected aniline and a methylthio ether. This unique combination of functionalities allows for a diverse range of chemical transformations, making it a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.

The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle for the amino group, enabling its participation in a variety of coupling and derivatization reactions. The ortho-disposed methylthio group, on the other hand, can act as a directing group in electrophilic aromatic substitution reactions, such as directed ortho-metalation, and can also be oxidized to sulfoxides and sulfones, further expanding the synthetic possibilities. This guide will delve into the properties and applications of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of tert-butyl (2-(methylthio)phenyl)carbamate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 144303-96-8 | N/A |

| Chemical Name | tert-Butyl (2-(methylthio)phenyl)carbamate | N/A |

| Synonyms | 2-(N-BOC-Amino)thioanisole | [1] |

| Molecular Formula | C₁₂H₁₇NO₂S | [1] |

| Molecular Weight | 239.33 g/mol | [1] |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | Not widely reported | N/A |

| Boiling Point | Not widely reported | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Knowledge |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (2-(methylthio)phenyl)carbamate can be achieved through several established methods for the Boc protection of anilines. A common and effective approach involves the reaction of 2-(methylthio)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: General workflow for the synthesis of tert-butyl (2-(methylthio)phenyl)carbamate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of tert-butyl (2-(methylthio)phenyl)carbamate.

Materials:

-

2-(Methylthio)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 2-(methylthio)aniline (1.0 eq) in anhydrous THF or DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl (2-(methylthio)phenyl)carbamate.

Spectroscopic Characterization

The structure of tert-butyl (2-(methylthio)phenyl)carbamate can be confirmed by various spectroscopic techniques. The expected data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. The singlet for the three protons of the methylthio group should appear around 2.4 ppm. The aromatic protons will resonate in the region of 7.0-7.5 ppm, and the N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbon of the tert-butyl group around 28 ppm. The methyl carbon of the methylthio group will be observed at approximately 15 ppm. The carbonyl carbon of the carbamate will appear around 153 ppm. The aromatic carbons will resonate in the 120-140 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration around 3300-3400 cm⁻¹, the C=O stretching of the carbamate group at approximately 1700-1730 cm⁻¹, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), will show the molecular ion peak [M+H]⁺ or [M+Na]⁺. Fragmentation patterns may include the loss of the tert-butyl group or the entire Boc group.

Reactivity and Synthetic Applications

The bifunctional nature of tert-butyl (2-(methylthio)phenyl)carbamate makes it a versatile reagent in organic synthesis.

Reactions Involving the Boc-Protected Amine

The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments. However, it can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine. This allows for subsequent functionalization of the amino group.

Caption: Acid-catalyzed deprotection of tert-butyl (2-(methylthio)phenyl)carbamate.

Directed ortho-Metalation

The carbamate group is a powerful directing group for ortho-lithiation.[2][3] Treatment of tert-butyl (2-(methylthio)phenyl)carbamate with a strong base, such as sec-butyllithium in the presence of TMEDA, can selectively deprotonate the aromatic ring at the position ortho to the carbamate group. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. The methylthio group can also influence the regioselectivity of this process.[4]

Reactions of the Methylthio Group

The methylthio group can undergo oxidation to the corresponding sulfoxide and sulfone using reagents such as m-CPBA or hydrogen peroxide. These oxidized derivatives can then participate in various transformations, including Pummerer rearrangements and as leaving groups in nucleophilic aromatic substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

Boc-protected anilines are fundamental building blocks in the synthesis of numerous pharmaceutical agents. tert-Butyl (2-(methylthio)phenyl)carbamate, with its additional functionality, offers unique opportunities in drug design.

-

Scaffold for Bioactive Molecules: The substituted aniline core can be elaborated into a variety of heterocyclic systems with potential biological activity.

-

Linker for PROTACs: The bifunctional nature of this compound makes it an attractive candidate for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker to connect a target-binding ligand and an E3 ligase-binding ligand.

-

Precursor for Sulfur-Containing Heterocycles: The methylthio group can be a precursor for the construction of sulfur-containing heterocycles, which are present in many biologically active molecules.

Safety and Handling

While specific toxicological data for tert-butyl (2-(methylthio)phenyl)carbamate is not extensively available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety data sheets of similar compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Commercial Suppliers

tert-Butyl (2-(methylthio)phenyl)carbamate is available from several chemical suppliers. Researchers should always verify the purity and specifications of the compound from the supplier before use. A partial list of suppliers includes:

Conclusion

tert-Butyl (2-(methylthio)phenyl)carbamate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a protected amine and a modifiable sulfur-containing group provides a wide range of synthetic opportunities. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, and should serve as a useful resource for researchers looking to incorporate this compound into their synthetic strategies.

References

[5] LGC Standards / Toronto Research Chemicals. (n.d.). tert-Butyl (2-(methylthio)phenyl)carbamate. Retrieved from a supplier website. [7] Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Retrieved from a university research group website. [1] Guidechem. (n.d.). tert-Butyl (2-(Methylthio)phenyl)carbaMate wo kaufen (CAS 144303-96-8). Retrieved from a chemical supplier directory. [8] Chemical-Suppliers. (n.d.). Product Search. Retrieved from a chemical supplier directory. [9] Supporting Information for a scientific article. (n.d.). Retrieved from a publisher's website. [10] Guidechem. (n.d.). 66522-12-1 - Sale from Quality Suppliers. Retrieved from a chemical supplier directory. [11] The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from a publisher's website. [12] Supporting Information for a scientific article. (n.d.). Retrieved from a publisher's website. [6] Chemsrc. (2025, August 25). CAS#:164226-32-8 | tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. Retrieved from a chemical supplier directory. [2] Grokipedia. (n.d.). Directed ortho metalation. Retrieved from an online encyclopedia. [3] Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from a university research group website. [13] SciSpace. (n.d.). Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors. Retrieved from a research platform. [14] National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from the NIST website. [15] National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from the NIST website. [16] ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5)IR1. Retrieved from a chemical database website. [17] PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from the PubChem database. [18] PubChem. (n.d.). t-Butyl carbanilate. Retrieved from the PubChem database. [4] Wikipedia. (n.d.). Directed ortho metalation. Retrieved from Wikipedia. [19] ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Image]. Retrieved from ResearchGate. [20] Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [21] Fluorochem. (n.d.). tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate. Retrieved from a chemical supplier website. [22] ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from a software company's blog. [23] Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from a university research group website. [24] Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from an organic chemistry resource website. [25] Hsu, H.-F., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [26] Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [27] ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. Retrieved from a chemical database website. [28] Hsu, H.-F., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. Sigma-Aldrich. (n.d.). tert-Butyl-N-(2-methylphenyl)carbamate 192815-71-7. Retrieved from a chemical supplier website. Sigma-Aldrich. (n.d.). 2-(4-tert-butylphenoxy)ethyl n-(3-(methylthio)phenyl)carbamate. Retrieved from a chemical supplier website. [29] MDPI. (n.d.). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from a publisher's website. [30] PubChem. (n.d.). Tert-butylmethyl(1-phenylpropan-2-yl)carbamate. Retrieved from the PubChem database.

Sources

- 1. Page loading... [guidechem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. LGC Standards / Toronto Research Chemicals - Guildford, Surrey, United Kingdom @ ChemicalRegister.com [chemicalregister.com]

- 6. CAS#:164226-32-8 | tert-Butyl (2-(hydroxymethyl)phenyl)carbamate | Chemsrc [chemsrc.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 9. rsc.org [rsc.org]

- 10. Page loading... [guidechem.com]

- 11. rsc.org [rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. scispace.com [scispace.com]

- 14. tert-Butyl carbamate [webbook.nist.gov]

- 15. tert-Butyl carbamate [webbook.nist.gov]

- 16. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]

- 17. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. t-Butyl carbanilate | C11H15NO2 | CID 137930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. fluorochem.co.uk [fluorochem.co.uk]

- 22. acdlabs.com [acdlabs.com]

- 23. baranlab.org [baranlab.org]

- 24. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 25. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 27. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 28. tert-Butyl N-(thio-phen-2-yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Tert-butylmethyl(1-phenylpropan-2-yl)carbamate | C15H23NO2 | CID 77887102 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Boc-2-aminothiophenol

Foreword: The Strategic Importance of N-Boc-2-aminothiophenol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. N-Boc-2-aminothiophenol stands out as a quintessential building block, prized for its bifunctional nature. The presence of a nucleophilic thiol and a masked amine on an aromatic scaffold makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, most notably benzothiazoles, which are core structures in many biologically active agents.[1][2]

The tert-butyloxycarbonyl (Boc) group serves as a robust yet readily cleavable shield for the amino moiety. This protection strategy is fundamental, as it prevents the amine's inherent nucleophilicity from interfering with reactions intended for the thiol group.[3][4][5][6] By selectively deactivating the amine, chemists can orchestrate complex molecular assemblies with high precision and yield. This guide provides a comprehensive overview of the synthesis of N-Boc-2-aminothiophenol, delving into the mechanistic rationale, a field-tested protocol, and critical process insights.

Part 1: The Core Synthetic Strategy: Chemoselective N-Acylation

The synthesis of N-Boc-2-aminothiophenol hinges on the chemoselective acylation of 2-aminothiophenol with di-tert-butyl dicarbonate (Boc anhydride). The primary challenge lies in discriminating between the two nucleophilic centers present in the starting material: the aromatic amine (-NH₂) and the thiol (-SH).

Causality of Experimental Design:

The success of this synthesis relies on the inherently greater nucleophilicity of the amino group compared to the thiol group under standard reaction conditions. While both are capable of attacking the electrophilic carbonyl of Boc anhydride, the amine's reactivity is significantly higher, allowing for a selective reaction. The reaction is typically performed at a reduced temperature (0°C) initially to moderate its exothermicity and further enhance selectivity. The addition of a mild base is common to neutralize the acidic proton of the amine as the reaction proceeds, driving the equilibrium towards the product.[3][7][8]

Reaction Mechanism: The Path to Protection

The N-Boc protection of 2-aminothiophenol follows a well-established nucleophilic acyl substitution pathway:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][6]

-

Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the tert-butoxycarbonate anion as a leaving group.

-

Deprotonation and Decomposition: The unstable tert-butoxycarbonate leaving group readily decomposes into gaseous carbon dioxide and a tert-butoxide anion.[4] This strong base then deprotonates the positively charged nitrogen atom of the carbamate, yielding the neutral N-Boc-protected product and tert-butanol.

Diagram: Synthetic Workflow for N-Boc-2-aminothiophenol

Caption: High-level workflow for the synthesis and purification of N-Boc-2-aminothiophenol.

Part 2: Field-Validated Experimental Protocol

This protocol represents a robust and reproducible method for the laboratory-scale synthesis of N-Boc-2-aminothiophenol.

Materials and Reagents:

-

2-Aminothiophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of THF. Add this solution dropwise to the cooled solution of 2-aminothiophenol over 20-30 minutes using an addition funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1 v/v) eluent system. The product should have a higher Rf value than the starting material.

-

Aqueous Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Redissolve the residue in ethyl acetate.

-

Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted starting material and water-soluble by-products.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, often as a yellow to brown oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel.[7] Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration) to isolate the pure N-Boc-2-aminothiophenol.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Part 3: Data Summary and Troubleshooting

Table 1: Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Boc₂O) | 1.05 - 1.1 equivalents | A slight excess ensures complete consumption of the starting amine. |

| Solvent | THF, CH₂Cl₂, Dioxane | Aprotic solvents that effectively dissolve both reactants.[7][8] |

| Temperature | 0°C to Room Temp. | Initial cooling controls the reaction rate and enhances selectivity.[7] |

| Reaction Time | 12 - 16 hours | Allows the reaction to proceed to completion at room temperature. |

| Typical Yield | 85 - 95% (after purification) | The reaction is generally high-yielding and efficient. |

Expert Insights & Troubleshooting

-

Challenge: Dimerization/Oxidation of Starting Material. 2-aminothiophenol is prone to oxidation, which forms the corresponding disulfide (2,2'-dithiobis(aniline)). While the reaction can be run successfully in air, using high-purity, fresh 2-aminothiophenol is critical. If oxidation is a persistent issue, performing the reaction under an inert atmosphere (N₂ or Ar) can be beneficial.[9]

-

Challenge: Over-reaction (S-Boc Formation). While N-acylation is strongly favored, using a large excess of Boc anhydride or elevated temperatures can lead to the formation of the S-protected or N,S-di-protected by-products. Adhering to the recommended stoichiometry and temperature profile is key to preventing this.

-

Challenge: Purification Difficulties. The product is moderately polar. If co-elution with impurities occurs during chromatography, adjusting the solvent system polarity is necessary. A shallower gradient (slower increase in ethyl acetate concentration) can often improve separation.

Conclusion

The synthesis of N-Boc-2-aminothiophenol via selective N-acylation with Boc anhydride is a cornerstone reaction for organic chemists working in medicinal chemistry and materials science. It is a reliable, high-yielding, and scalable process. The principles of chemoselectivity, based on the differential nucleophilicity of the amine and thiol groups, are fundamental to its success. By following a well-controlled protocol and being mindful of potential side reactions such as oxidation, researchers can consistently produce high-purity material, unlocking its full potential as a versatile synthetic intermediate.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [Link]

-

Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences. [Link]

- Google Patents.

- Google Patents. Method for producing 2-aminothiophenols.

-

Parle and Amin, IJPSR, 2018; Vol. 9(10): 4332-4337. Synthesis, Characterization and Antifungal Evaluation of Some Novel Benzothiazole Derivatives. [Link]

-

NIH National Center for Biotechnology Information. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

-

MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

-

Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives. Tetrahedron. [Link]

-

NIH National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

- Google Patents.

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

- Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Application of Boc-anhydride [en.highfine.com]

- 9. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]

alkylation of N-Boc-2-aminothiophenol

An In-Depth Technical Guide to the Selective Alkylation of N-Boc-2-Aminothiophenol

Abstract

This technical guide provides a comprehensive overview of the selective , a critical transformation in synthetic organic chemistry. N-Boc-2-aminothiophenol serves as a versatile building block for the synthesis of various heterocyclic compounds, particularly benzothiazoles, which are prevalent in pharmaceuticals and materials science.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the core mechanistic principles governing the selective S-alkylation of this substrate. It offers detailed, field-proven experimental protocols, strategies for optimization, and troubleshooting guidance. By explaining the causality behind experimental choices, this guide aims to equip scientists with the expertise to perform this reaction efficiently and predictably. All methodologies are supported by authoritative references to ensure scientific integrity and provide a foundation for further investigation.

Introduction: Strategic Importance and Synthetic Challenges

N-Boc-2-aminothiophenol is a bifunctional starting material of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic thiol and a protected aniline, makes it an ideal precursor for constructing the benzothiazole scaffold.[2][3] The alkylated derivatives, specifically S-alkylated-N-Boc-2-aminothiophenols, are key intermediates that enable further molecular elaboration.

The primary synthetic challenge lies in achieving site-selective alkylation. Both the sulfur and nitrogen atoms possess lone pairs of electrons, but their nucleophilicity is dramatically different. Direct alkylation of 2-aminothiophenol often results in a mixture of N-alkylated, S-alkylated, and N,S-dialkylated products, leading to tedious purification and low yields of the desired compound.[4] The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a crucial strategic decision. The electron-withdrawing nature of the carbonyl in the Boc group delocalizes the nitrogen's lone pair, significantly reducing its nucleophilicity and rendering it a poor nucleophile under typical alkylation conditions.[5][6] This electronic deactivation provides an elegant solution for directing the alkylation exclusively to the highly nucleophilic thiol group.

This guide will focus primarily on the selective S-alkylation, which is the most common and synthetically useful pathway for this substrate.

Core Principles and Mechanistic Insights

The selective S- is fundamentally an SN2 reaction. The process is initiated by the deprotonation of the acidic thiol proton (pKa ≈ 6-8 in solution) by a suitable base to form a potent thiolate nucleophile. This thiolate then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming a new carbon-sulfur bond.

Causality Behind Reagent Selection:

-

The Role of the Base: The choice of base is critical. It must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions, such as the deprotection of the Boc group. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[5] K₂CO₃ is a mild, inexpensive, and widely used base for this transformation. Stronger bases like NaH may be required for less reactive alkylating agents but demand anhydrous conditions.

-

The Role of the Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are preferred.[5] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) while leaving the thiolate anion "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.

-

The Alkylating Agent: The reactivity of the alkylating agent follows the typical SN2 trend: primary > secondary, and iodide > bromide > chloride as the leaving group. Primary alkyl halides are excellent substrates for this reaction.

Below is a diagram illustrating the general workflow of this synthetic protocol.

Caption: General workflow for the S-.

Experimental Protocols & Methodologies

This section provides a representative, self-validating protocol for the S- with an alkyl bromide.

Materials and Equipment

-

N-Boc-2-aminothiophenol

-

Alkyl Halide (e.g., Benzyl Bromide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, stir bar, septa, nitrogen/argon inlet

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Protocol: Synthesis of S-Benzyl-N-Boc-2-aminothiophenol

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-2-aminothiophenol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the starting material). Stir the mixture until the solid is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the resulting suspension vigorously for 15-20 minutes at room temperature. The base neutralizes the thiol, forming the reactive thiolate.

-

Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-6 hours.

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure S-alkylated product.

Data Presentation: Survey of Reaction Conditions

The following table summarizes various conditions reported for the S-, showcasing the versatility of the method.

| Alkylating Agent (R-X) | Base | Solvent | Temperature | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp | >95% |

| Ethyl Bromide | NaH | THF | 0 °C to RT | ~90% |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | Room Temp | >95% |

| Propargyl Bromide | K₂CO₃ | DMF | Room Temp | ~85-90% |

| Allyl Bromide | t-BuOK | DMSO | Room Temp | ~92% |

Process Optimization & Troubleshooting

| Issue | Potential Cause | Solution & Rationale |

| Low or No Conversion | 1. Inactive base (absorbed moisture).2. Poor quality alkylating agent.3. Insufficient reaction time or temperature. | 1. Use freshly dried or new anhydrous base. K₂CO₃ can be dried in an oven.2. Purify the alkylating agent if necessary.3. Gently heat the reaction (e.g., to 40-50 °C) to increase the reaction rate. Continue to monitor by TLC. |

| Formation of Side Products | 1. Oxidation of the starting material or product to a disulfide.2. Partial deprotection of the Boc group. | 1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen. Degassing the solvent can also help.[7]2. Avoid overly strong bases or high temperatures, which can cleave the acid-sensitive Boc group. Use K₂CO₃ or Cs₂CO₃ instead of stronger bases if deprotection is observed.[8] |

| Difficult Purification | 1. Residual DMF in the crude product.2. Byproducts co-eluting with the product. | 1. Perform multiple aqueous washes during the workup to thoroughly remove DMF.2. Adjust the polarity of the eluent system for column chromatography to achieve better separation. |

Alternative Synthetic Routes: The Mitsunobu Reaction

For substrates where the use of a base is problematic or for alkylating with alcohols instead of halides, the Mitsunobu reaction offers a powerful alternative for forming C-S bonds.[9][10]

Mechanism Overview: In this reaction, an alcohol (R-OH) is activated in situ by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The N-Boc-2-aminothiophenol then acts as the nucleophile, attacking the activated alcohol to form the desired thioether with inversion of configuration at the alcohol's carbon center.[9] This method is particularly valuable for synthesizing sterically hindered thioethers under mild, neutral conditions.[12]

Caption: Conceptual pathway for S-alkylation via the Mitsunobu reaction.

Conclusion

The selective S- is a robust and reliable transformation that is fundamental to the synthesis of many important heterocyclic molecules. The Boc protecting group effectively deactivates the amino group, enabling clean and high-yielding alkylation at the sulfur position. By carefully selecting the base, solvent, and alkylating agent, researchers can readily access a wide array of S-alkylated intermediates. Understanding the underlying mechanistic principles and potential side reactions, as outlined in this guide, allows for rational troubleshooting and optimization, ensuring the successful application of this pivotal reaction in complex synthetic endeavors.

References

-

Flynn, B. L., et al. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(13), 4886-902. [Link]

-

Shafi, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 148-185. [Link]

-

Aşcı, D. G., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2530. [Link]

-

Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2555. [Link]

-

Reddy, C. K., et al. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 15(18), 4774–4777. [Link]

-

Al-dujaili, A. H. (2023). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 28(20), 7018. [Link]

-

Scammells, P., et al. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Monash University Research Repository. [Link]

-

Isanbor, C., et al. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 24(23), 4268. [Link]

-

Sun, C., et al. (2019). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. ResearchGate. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Kráľová, K., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24655–24683. [Link]

-

Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

Singh, R., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6659. [Link]

-

Organic Synthesis. Mitsunobu reaction. Organic Synthesis. [Link]

- Hynes, J. Jr., et al. (1990). N-alkylation of n-alpha-boc-protected amino acids.

-

Wikipedia. Reductive amination. Wikipedia. [Link]

-

Aurelio, L., et al. (2011). New Methodology for the N-alkylation of 2-amino-3-acylthiophenes. PubMed. [Link]

-

Wilhelmsen, C. A. (2018). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. UNLV Theses, Dissertations, Professional Papers, and Capstones. [Link]

-

Wang, L., et al. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Heravi, M. M., et al. (2010). An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. Ultrasonics Sonochemistry, 17(5), 899-902. [Link]

-

Wiley-VCH. (2009). Protection Reactions. Wiley-VCH. [Link]

-

Legeay, J., et al. (2022). Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. Molecules, 27(3), 897. [Link]

-

D'Souza, D., et al. (2010). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. Organic letters, 12(19), 4336–4339. [Link]

-

Reddit. (2025). N-alkylation of aminophenols. r/Chempros. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. arrow.tudublin.ie [arrow.tudublin.ie]

reactivity of 2-(N-BOC-Amino)thioanisole

An In-depth Technical Guide to the Reactivity of 2-(N-BOC-Amino)thioanisole

Abstract

This compound, also known as tert-butyl 2-(methylsulfanyl)phenylcarbamate, is a versatile bifunctional aromatic building block of significant interest to researchers in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring a potent N-BOC directed metalation group (DMG) and a synthetically malleable thioether moiety, provides a rich landscape for regioselective functionalization. This guide provides an in-depth analysis of the core reactivity principles of this substrate, focusing on directed ortho-metalation, transformations of the sulfur center, and manipulation of the protecting group. The narrative emphasizes the mechanistic rationale behind experimental choices and provides field-proven protocols for key transformations, enabling scientists to leverage this reagent's full synthetic potential.

Introduction: Structural Features and Synthetic Utility

The is dominated by the interplay between its three key structural components: the aromatic ring, the N-BOC-protected amine, and the methylthio (thioanisole) group.

-

N-BOC Group: The tert-butoxycarbonyl (BOC) protecting group is not merely a passive placeholder. It functions as one of the most powerful directed metalation groups (DMGs) in organic synthesis.[2][3] Through a mechanism known as the Complex Induced Proximity Effect (CIPE), the Lewis basic carbonyl oxygen coordinates to an organolithium base, delivering the deprotonation event to the adjacent ortho position with high fidelity.[4]

-

Thioether Group: The methylthio group is also a known, albeit weaker, DMG.[5] Its presence offers a secondary site for potential metalation and, more importantly, serves as a versatile functional handle that can be oxidized to the corresponding sulfoxide and sulfone, thereby modulating the electronic properties of the aromatic ring.

-

Aromatic Ring: The combined electronic effects of the electron-donating N-BOC and SMe groups render the benzene ring highly activated towards electrophilic aromatic substitution, while also providing multiple sites for metal-catalyzed cross-coupling reactions.

This combination of features makes this compound an ideal precursor for the synthesis of highly substituted 1,2-aminothiophenol derivatives, which are core scaffolds in numerous pharmaceuticals and biologically active compounds.

Core Reactivity Profile

Directed ortho-Metalation (DoM): The Primary Reaction Manifold

The most significant and synthetically useful reaction of this compound is directed ortho-metalation (DoM). The exceptional directing capacity of the N-BOC group overwhelmingly favors deprotonation at the C6 position, ortho to the carbamate and meta to the thioether.

The choice of organolithium base and solvent system is critical for achieving high efficiency. Strong, non-nucleophilic bases are required.[6] While n-BuLi can be used, often in the presence of an additive like TMEDA (tetramethylethylenediamine) to break up aggregates, sec-BuLi or tert-BuLi are frequently preferred for their higher reactivity, which allows for rapid and complete metalation at low temperatures (-78 °C), minimizing potential side reactions.[3][6]

The resulting C6-lithiated species is a potent nucleophile that can be trapped with a wide array of electrophiles to install a diverse range of functional groups with absolute regiocontrol.

Caption: General workflow for a Directed ortho-Metalation reaction.

Table 1: Representative Electrophiles for Quenching the C6-Lithio Anion

| Electrophile Class | Specific Reagent | Resulting Functional Group |

| Alkylation | Iodomethane (CH₃I) | -CH₃ |

| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Carboxylation | Carbon dioxide (CO₂) | -COOH |

| Borylation | Triisopropyl borate (B(Oi-Pr)₃) | -B(OH)₂ (after hydrolysis) |

| Halogenation | Hexachloroethane (C₂Cl₆) | -Cl |

| Formylation | N,N-Dimethylformamide (DMF) | -CHO |

The power of this method lies in its ability to construct sterically congested 1,2,3-trisubstituted aromatic systems that are challenging to access via classical electrophilic aromatic substitution pathways.

Oxidation of the Thioether Moiety

The sulfur atom in the methylthio group is readily oxidized, providing a powerful tool to fine-tune the electronic nature of the molecule. This transformation allows chemists to switch the character of the sulfur substituent from an electron-donating group to a potent electron-withdrawing group.

-

To Sulfoxide: Selective oxidation to the sulfoxide can typically be achieved using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO₄) at low temperatures.

-

To Sulfone: Using an excess (≥2 equivalents) of the oxidant, or stronger conditions with reagents like Oxone® or hydrogen peroxide, leads to the formation of the corresponding sulfone.

This oxidation has profound implications for subsequent reactions. For instance, converting the thioether to a sulfone dramatically increases the acidity of the methyl protons, opening up possibilities for further functionalization at that position.

Caption: Oxidation states of the sulfur center.

N-BOC Group Cleavage

The final key transformation is the removal of the N-BOC protecting group to unmask the primary aniline. This is a standard procedure in peptide and small-molecule synthesis, typically accomplished under acidic conditions.[7] The most common reagent is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (DCM). The reaction is usually rapid, occurring at room temperature.

The cleavage generates gaseous isobutylene and carbon dioxide as byproducts, along with the protonated aniline (anilinium salt). A subsequent basic workup is required to liberate the free amine, 2-(methylthio)aniline.[8][9][10][11][12][13]

Table 2: Common Conditions for N-BOC Deprotection

| Reagent System | Solvent | Temperature | Typical Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30-60 min | Most common; volatile byproducts. |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ether | Room Temp. | 1-4 hours | Provides the HCl salt directly. |

| Formic Acid | Neat | Room Temp. | 12-24 hours | Milder alternative, but slower. |

This deprotection step is often the final transformation in a synthetic sequence, revealing the versatile amino group for further reactions such as diazotization, acylation, or participation in palladium-catalyzed cross-coupling reactions.[14]

Experimental Protocols

These protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. All reactions involving organolithiums must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Directed ortho-Metalation and Silylation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add sec-butyllithium (1.2 eq, ~1.4 M in cyclohexane) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may develop a yellow to orange color.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Quench: Add freshly distilled trimethylsilyl chloride (TMSCl) (1.5 eq) dropwise.

-

Warm-up: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidation to Sulfone

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in a mixture of methanol and water (3:1).

-

Reagent Addition: Add Oxone® (potassium peroxymonosulfate) (2.2 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

-

Stirring: Stir the resulting suspension vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the sulfone, which can be further purified by recrystallization or chromatography.

Protocol 3: N-BOC Deprotection with TFA

-

Setup: In a round-bottom flask, dissolve the N-BOC protected substrate (1.0 eq) in dichloromethane (DCM) (approx. 0.2 M).

-

Acid Addition: Add trifluoroacetic acid (TFA) (10 eq) dropwise at room temperature. Effervescence (release of CO₂ and isobutylene) will be observed.

-

Stirring: Stir the solution at room temperature for 1 hour, monitoring by TLC.

-

Solvent Removal: Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (2x) can help remove residual TFA.

-

Neutralization: Dissolve the crude residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

Conclusion

This compound is a powerful and versatile synthetic intermediate whose reactivity is defined by the predictable and high-yielding transformations of its key functional groups. The dominance of the N-BOC group in directing ortho-metalation provides a reliable entry point for complex substitution patterns. Coupled with the facile oxidation of the thioether and the straightforward deprotection of the amine, this reagent offers a robust platform for the efficient construction of valuable molecular scaffolds for the pharmaceutical and materials science industries.

References

-

Malig, T. C., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. MSU Chemistry. Available at: [Link]

-

Houlden, C. E., et al. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Chemistry Portal. Available at: [Link]

-

Stanetty, P., et al. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry. Available at: [Link]

-

University of Rochester. Directed (ortho) Metallation. Course Material. Available at: [Link]

-

Cabiddu, S., et al. (1982). ORTHO-LITHIATION OF PHENYLTHIOETHERS—AND SOME APPLICATIONS. Phosphorus and Sulfur and the Related Elements. Available at: [Link]

-

Stanetty, P., et al. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. Available at: [Link]

-

Das, M., et al. (2020). Oxidation products of thioanisole. ResearchGate. Available at: [Link]

-

Narasimhan, N. S., & Mali, R. S. (1987). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences. Available at: [Link]

-

Hamaker, C. G., et al. (2009). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. Semantic Scholar. Available at: [Link]

-

Liljeblad, A., & Kanerva, L. T. (2006). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. Available at: [Link]

-

Bunton, C. A., et al. (2004). Oxidation of thioanisole by peroxomolybdate in assemblies of cetylpyridinium chloride and methyltri-n-octylammonium chloride. PubMed. Available at: [Link]

-

Bationo, R. D., et al. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

Oyamada, J., et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. ResearchGate. Available at: [Link]

-

Adamska, A., et al. (2012). New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. PubMed. Available at: [Link]

-

Cocco, M. T., et al. (1998). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][6][15][16]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

National Center for Biotechnology Information. 2-(Methylthio)aniline. PubChem Compound Database. Available at: [Link]

-

Krawczuk, P. Directed Metalation: A Survival Guide. Baran Group Meeting. Available at: [Link]

-

Dömling, A., et al. (2010). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. PubMed. Available at: [Link]

-

El-Awa, A., et al. (2020). Electrophilic Aromatic Substitution. ResearchGate. Available at: [Link]

-

Irgashev, R. A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

-

Dömling, A., et al. (2010). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

-

Chemistry Steps. Reactions of Aniline. Educational Resource. Available at: [Link]

-

Solé, D., et al. (2011). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

-

Reddit. (2021). Ortho-metalation vs. Li-X exhange?. r/Chempros. Available at: [Link]

-

da Silva, A. C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Available at: [Link]

-

PrepChem. Synthesis of 2-(benzylthio)aniline. Synthesis Protocol. Available at: [Link]

-

da Silva, A. C., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]

-

Knapp, D. M., et al. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. PubMed. Available at: [Link]

-

Granvogl, M., & Schieberle, P. (2011). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. PubMed. Available at: [Link]

-

Chaniyara, R., et al. (2014). Synthesis of some new 2-amino-6-thiocyanato benzothiazole derivatives bearing 2,4-thiazolidinediones and screening of their in vitro antimicrobial, antitubercular and antiviral activities. ResearchGate. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]

- 4. baranlab.org [baranlab.org]

- 5. tandfonline.com [tandfonline.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 8. Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes | Semantic Scholar [semanticscholar.org]

- 9. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. 2-(甲硫基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-(Methylthio)aniline - 2-(Methylmercapto)aniline, 2-Aminothioanisole [sigmaaldrich.com]

- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.msu.edu [chemistry.msu.edu]

- 16. Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives [organic-chemistry.org]

An In-Depth Technical Guide to Common Impurities in the Synthesis of 2-(N-BOC-Amino)thioanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-(N-BOC-Amino)thioanisole, a key intermediate in the development of various pharmaceuticals, requires stringent control over reaction conditions to minimize the formation of process-related impurities. This technical guide provides a comprehensive overview of the common impurities encountered during the N-BOC protection of 2-(methylthio)aniline. Authored from the perspective of a Senior Application Scientist, this document delves into the mechanistic origins of these impurities, offers field-proven strategies for their detection and quantification, and outlines robust purification protocols. By grounding our discussion in established chemical principles and citing authoritative sources, we aim to equip researchers and drug development professionals with the expertise to anticipate and control impurity profiles, thereby ensuring the synthesis of high-purity this compound.

Introduction: The Synthetic Challenge

This compound, also known as tert-butyl 2-(methylsulfanyl)phenylcarbamate, is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry. The tert-butyloxycarbonyl (BOC) protecting group is favored for its stability under a range of conditions and its straightforward removal under acidic protocols.[1] The synthesis of this intermediate is principally achieved through the N-protection of 2-(methylthio)aniline with di-tert-butyl dicarbonate (Boc₂O).

While seemingly straightforward, this reaction is susceptible to the formation of several impurities that can complicate downstream applications and compromise the purity of the final active pharmaceutical ingredient (API). The presence of a nucleophilic amine and an oxidizable thioether moiety in the starting material necessitates a carefully optimized synthetic strategy. This guide will dissect the common impurity landscape of this specific synthesis, providing a framework for robust process development and quality control.

The Synthetic Pathway and Its Inherent Impurity Risks

The primary route to this compound involves the reaction of 2-(methylthio)aniline with Boc₂O in the presence of a suitable base.

The choice of solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or aqueous mixtures) and base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP)) can significantly influence the reaction kinetics and the impurity profile.[1] The inherent reactivity of the starting material and reagents can lead to several predictable side reactions.

Common Impurities: Formation, Identification, and Mitigation

Based on the chemistry of the starting materials and reaction conditions, the following are the most common impurities encountered in the synthesis of this compound.

Unreacted Starting Material: 2-(Methylthio)aniline

The presence of unreacted 2-(methylthio)aniline is a common process-related impurity, typically resulting from incomplete reaction.

-

Mechanism of Formation: Insufficient stoichiometry of Boc₂O, suboptimal reaction temperature, or inadequate reaction time can lead to the persistence of the starting material.

-

Identification: This impurity is readily identified by chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), where it will have a significantly lower retention time than the more non-polar product. In ¹H NMR, the characteristic broad singlet of the -NH₂ protons will be present.

-

Mitigation: Employing a slight excess of Boc₂O (1.1-1.2 equivalents) can drive the reaction to completion. Careful monitoring of the reaction by TLC or HPLC is crucial to ensure the complete consumption of the starting material.[2]

Di-BOC Protected Impurity: Di-tert-butyl 2-(methylsulfanyl)phenyliminodicarbonate

Over-reaction can lead to the formation of a di-BOC protected species, where the aniline nitrogen is doubly acylated.

-